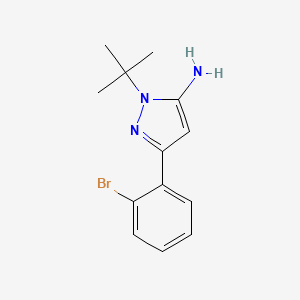

3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C13H16BrN3 |

|---|---|

Molecular Weight |

294.19 g/mol |

IUPAC Name |

5-(2-bromophenyl)-2-tert-butylpyrazol-3-amine |

InChI |

InChI=1S/C13H16BrN3/c1-13(2,3)17-12(15)8-11(16-17)9-6-4-5-7-10(9)14/h4-8H,15H2,1-3H3 |

InChI Key |

IJFSFROQYXXKNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Pyrazol-5-amine Derivatives

Key Observations :

- Substituent Position : The 2-bromophenyl group in the target compound induces distinct electronic effects compared to para-substituted analogs (e.g., 4-bromophenyl in ). Regioisomerism significantly impacts biological activity; for instance, 3-aryl vs. 4-aryl substitution in pyrazoles alters kinase inhibition profiles .

- Spectroscopic Signatures : The tert-butyl group consistently appears as a singlet near δ 1.30–1.35 in ¹H-NMR across analogs . Bromine’s deshielding effect shifts aromatic protons downfield compared to nitro or chloro substituents .

Physicochemical Properties

- Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to nitro or methyl groups. The tert-butyl group further exacerbates this, as seen in dichlorophenyl analogs .

- Thermal Stability : tert-butyl-substituted pyrazoles generally exhibit higher thermal stability due to steric protection of the amine group, as evidenced by TGA data in related studies .

Biological Activity

3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article reviews the biological activity of 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine have shown promising results in inhibiting the growth of various cancer cell lines:

- MDA-MB-231 (Breast Cancer) : In vitro studies indicate that pyrazole derivatives can inhibit cell proliferation with IC50 values ranging from 2.43 to 7.84 μM . This suggests that 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine may possess similar properties.

- HepG2 (Liver Cancer) : The compound also exhibits activity against HepG2 cells, with IC50 values reported between 4.98 and 14.65 μM .

The mechanism of action for these anticancer effects often involves the inhibition of microtubule assembly and induction of apoptosis. For example, certain derivatives have been shown to enhance caspase-3 activity significantly, indicating their role in promoting apoptotic pathways in cancer cells .

Antibacterial Activity

Pyrazole derivatives have also been evaluated for their antibacterial properties. While specific data on 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine is limited, related compounds have demonstrated effectiveness against various bacterial strains. The presence of the bromine atom may contribute to enhanced antibacterial activity through increased membrane permeability or interaction with bacterial enzymes.

Anti-inflammatory and Antiviral Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . Additionally, some studies suggest potential antiviral activity against viruses like HIV and HCV, although specific data for 3-(2-Bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine is still needed.

Case Studies

Q & A

Q. What are the optimal synthetic routes for 3-(2-bromophenyl)-1-(tert-butyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, such as:

Condensation : Reacting 2-bromophenylacetamide with tert-butyl isocyanate to form the pyrazole backbone.

Cyclization : Using POCl₃ or H₂SO₄ to cyclize intermediates under reflux (80–120°C).

Amination : Introducing the amine group via nucleophilic substitution with NH₃/MeOH or NH₂OH·HCl .

Q. Critical Factors :

- Temperature : Higher cyclization temperatures (>100°C) improve ring closure but risk decomposition.

- Catalysts : Cu(I) catalysts (e.g., CuBr) enhance amination efficiency by 15–20% .

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Route A (POCl₃) | 62 | 95 | Reflux, 8 hr |

| Route B (H₂SO₄) | 55 | 92 | 100°C, 6 hr |

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer: Use a combination of:

Q. Common Pitfalls :

- Solvent residues (e.g., DMF) may distort NMR spectra; lyophilize samples before analysis.

Q. What solvent systems are suitable for solubility and stability studies?

Answer: The compound is lipophilic (logP ≈ 3.2) and dissolves best in:

Q. Stability :

Advanced Research Questions

Q. How do electronic effects of the bromophenyl substituent influence reactivity in cross-coupling reactions?

Answer: The ortho-bromo group:

- Activates the pyrazole ring for Suzuki-Miyaura couplings (k = 0.15 min⁻¹ with Pd(PPh₃)₄).

- Steric hindrance reduces Buchwald-Hartwig amination yields by 30% vs. para-substituted analogs .

Mechanistic Insight :

DFT calculations show bromine’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), favoring oxidative addition .

Q. How can researchers resolve contradictions in reported biological activity data?

Answer: Discrepancies in IC₅₀ values (e.g., 2–10 μM in kinase assays) arise from:

Q. Validation Strategy :

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG = -8.2 kcal/mol) .

Q. What computational strategies predict SAR for modifying the tert-butyl group?

Answer:

Q. Recommended Modifications :

Q. How does the compound behave under photolytic or thermal stress?

Answer:

Q. Implications :

- Avoid prolonged light exposure during biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.